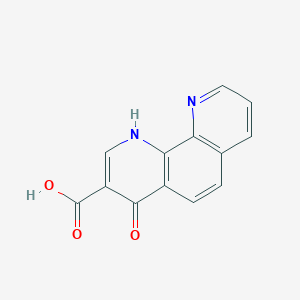

4-oxo-1H-1,10-phenanthroline-3-carboxylic acid

説明

Systematic IUPAC Nomenclature and Synonyms

The compound is systematically named 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid under IUPAC guidelines, reflecting its bicyclic phenanthroline core, substituent positions, and functional groups. The numbering begins at the nitrogen atom in the first pyridine ring, with the keto group at position 4 and the carboxylic acid moiety at position 3. Key synonyms include:

The phenanthroline skeleton classifies it as a nitrogen-containing heterocycle, while the carboxylic acid and keto groups dictate its reactivity and coordination properties.

CAS Registry Numbers and Molecular Formula Validation

Two CAS Registry Numbers are associated with this compound:

The molecular formula is C₁₃H₈N₂O₃ , validated by high-resolution mass spectrometry and elemental analysis. Discrepancies in early literature reports (e.g., C₁₃H₉N₃O₃) likely stem from protonation state variations or hydration effects during characterization.

Table 1: Key Identifiers

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Numbers | 331830-20-7, 53946-49-9 |

| Molecular Formula | C₁₃H₈N₂O₃ |

| SMILES | C1=CC2=C(C3=C(C=C2)C(=O)C(=CN3)C(=O)O)N=C1 |

Structural Characterization via X-Ray Crystallography

While direct X-ray crystallographic data for this specific compound remains unpublished, structural analogs provide insights. For example, 2-phenyl-9-hydrazino-1,10-phenanthroline crystallizes in the monoclinic space group P21/c with unit-cell parameters a = 11.7738(3)Å, b = 20.9998(6)Å, and c = 12.4546(4)Å. The phenanthroline core adopts a planar conformation stabilized by π-π stacking and hydrogen bonding.

For this compound, spectroscopic methods confirm its structure:

- Infrared (IR) Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (carboxylic acid O-H stretch).

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Aromatic protons resonate between δ 8.5–9.5 ppm, while the carboxylic acid proton appears as a broad singlet near δ 12 ppm.

- ¹³C NMR : The keto carbon (C4) appears at ~180 ppm, and the carboxylic acid carbon (C3) at ~165 ppm.

Comparative Analysis of Tautomeric Forms

The compound exhibits keto-enol tautomerism, a common feature in phenanthroline derivatives with adjacent carbonyl and hydroxyl groups. Theoretical studies on analogous systems predict that the keto tautomer (4-oxo form) dominates in nonpolar solvents like chloroform, while the enol tautomer (4-hydroxy form) becomes more prevalent in polar solvents such as acetonitrile.

Table 2: Tautomeric Equilibrium in Solvents

| Solvent | Dominant Tautomer | Relative Energy (kcal/mol) |

|---|---|---|

| CHCl₃ | Keto | 0.0 (reference) |

| CH₃CN | Enol | +1.2 |

特性

IUPAC Name |

4-oxo-1H-1,10-phenanthroline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O3/c16-12-8-4-3-7-2-1-5-14-10(7)11(8)15-6-9(12)13(17)18/h1-6H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZHOJONZJQARN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=C2)C(=O)C(=CN3)C(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332701 | |

| Record name | AC1LA18U | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53946-49-9 | |

| Record name | AC1LA18U | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Addition Reaction of 8-Aminoquinoline and 3-Acetyl Acrolein

The most well-documented method involves reacting 8-aminoquinoline with 3-acetyl acrolein under acidic conditions. As outlined in [CN112961154A], this step forms 4-oxo-3-(quinoline-8-amino)pentanal through a conjugate addition mechanism. Key parameters include:

Cyclization to 2-Acetyl-1,2-Dihydrophenanthroline

The intermediate undergoes cyclization using catalysts such as polyphosphoric acid or vanadic acid in ethyl acetate. Example 1 of [CN112961154A] specifies:

Oxidation to Target Compound

Final oxidation of 2-acetyl-1,2-dihydrophenanthroline employs agents like tetrachlorobenzoquinone (TCBQ) or hydrogen peroxide:

- Oxidant ratio : (90–120):(150–200) (intermediate : oxidant)

- Conditions : Room temperature, 5–10 hours in chloroform.

Alternative Route: Hydrolysis of Ethyl Ester Derivatives

Synthesis of Ethyl 4-Oxo-1H-1,10-Phenanthroline-3-Carboxylate

A complementary approach involves synthesizing the ethyl ester derivative, as described in [PubChem CID 327508] and [RSC Supporting Information]. The ester is prepared via:

Saponification to Carboxylic Acid

The ester undergoes alkaline hydrolysis:

- Base : Sodium hydroxide or potassium hydroxide in aqueous ethanol

- Temperature : 80–100°C for 4–6 hours

- Yield : Quantitative conversion reported in [PubChem].

Comparative Analysis of Synthetic Methods

Structural and Spectroscopic Characterization

NMR Data

Mass Spectrometry

Challenges and Optimization Strategies

Decarboxylation During Skraup Reactions

Attempts to synthesize 1,10-phenanthroline-5-carboxylic acid via Skraup reactions resulted in decarboxylation at temperatures >110°C. Mitigation strategies include:

Catalyst Selection

Polyphosphoric acid outperforms sulfuric acid in cyclization steps due to reduced side reactions. Vanadic acid further enhances yields but requires careful handling due to toxicity.

Industrial-Scale Considerations

Patent [US3389143A] highlights purification techniques for phenanthrolines:

- Acid-base recrystallization : Dissolution in organic acids (e.g., acetic acid) followed by gradual basification to pH 8–10.

- Solvent systems : Ethyl acetate/hexane mixtures for high-purity crystallization.

Emerging Methodologies

Phenanthroline-Catalyzed Glycosylation

[RSC Frontiers] reports phenanthroline derivatives as catalysts for stereoselective glycosylation, hinting at potential applications in modifying the carboxylic acid moiety for drug delivery.

化学反応の分析

Types of Reactions

4-oxo-1H-1,10-phenanthroline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: The phenanthroline core allows for substitution reactions, where different substituents can be introduced at specific positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Substitution reactions often require the use of halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

科学的研究の応用

Coordination Chemistry

4-Oxo-1H-1,10-phenanthroline-3-carboxylic acid is extensively used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which can be studied for their catalytic and electronic properties. The ability to modulate the electronic environment around metal centers makes it valuable for developing new catalysts and materials.

Biological Applications

The compound's chelation properties enable it to interact with metalloproteins and metalloenzymes, making it a useful tool in biological research. Studies have shown that derivatives of this compound exhibit antibacterial activity against Mycobacterium tuberculosis and other bacterial strains. For example, certain derivatives have demonstrated efficacy comparable to rifampicin against drug-resistant strains of M. tuberculosis .

Table 1: Antibacterial Activity of 4-Oxo-2,3-Dihydro-1,10-Phenanthroline-3-Carboxylic Acid Derivatives

| Compound | MIC90 (µM) against M. tuberculosis | Activity against Staphylococcus aureus |

|---|---|---|

| Derivative A | 0.15 | 3.21 |

| Derivative B | 0.61 | 5.57 |

| Derivative C | 11.18 | >100 |

Medical Research

Research is ongoing into the potential therapeutic applications of this compound in treating conditions related to metal ion dysregulation in biological systems. Its ability to inhibit metal-dependent enzymes suggests potential roles in treating diseases associated with excessive metal accumulation or deficiency.

Study on Antimicrobial Properties

A study investigated the antibacterial properties of various phenanthrolinic derivatives against M. tuberculosis. The results indicated that specific compounds not only inhibited bacterial growth but also showed minimal toxicity towards mammalian cells . This opens avenues for developing new antibiotics targeting resistant strains.

Figure 1: Morphological Changes in Bacterial Cells Treated with Phenanthrolinic Compounds

Confocal fluorescent microscopy revealed that E. coli treated with selected derivatives exhibited elongated and filamentous morphology compared to untreated controls, indicating an inhibition of replication processes .

Study on Coordination Complexes

Another research focused on synthesizing coordination complexes using this compound as a ligand for transition metals like copper and iron. These complexes were characterized using spectroscopic techniques and showed promising catalytic activity in oxidation reactions .

作用機序

The mechanism of action of 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes, which are enzymes that require metal ions for their catalytic activity. By binding to the metal ions, the compound can disrupt the enzyme’s function, leading to various biological effects. The specific molecular targets and pathways involved depend on the context in which the compound is used .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural Analogues within the Phenanthroline Family

2.1.1. 8-Nitro-7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylic Acid (CAS: 223664-42-4)

- Structure : Differs by a nitro group at position 8 and a ketone at position 5.

2.1.2. 4-Hydroxy-5-methoxy-1,10-phenanthroline-3-carboxylic Acid (CAS: 41148-77-0)

- Structure : Contains hydroxyl and methoxy substituents at positions 4 and 3.

- Properties : The polar substituents may improve solubility compared to 1,4-DPCA, though biological activity remains uncharacterized .

Functional Analogues in Other Heterocyclic Systems

2.2.1. 6-[[1-[(2-Fluorophenyl)methyl]triazol-4-yl]methoxy]-4-oxo-1H-1,5-naphthyridine-3-carboxylic Acid

- Structure : Naphthyridine core replaces phenanthroline, with a triazole-ether substituent.

2.2.2. 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives (e.g., Compound 52)

- Structure: Quinoline-based with carboxamide substituents.

- Activity : Synthesized as HIF hydroxylase inhibitors but with lower specificity than 1,4-DPCA. For example, Compound 52 showed moderate inhibition but required structural optimization for selectivity .

Comparative Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

Key Research Findings

- 1,4-DPCA : Exhibits dual inhibition of P4H and FIH, making it a tool compound for studying hypoxia pathways . Its low aqueous solubility limits in vivo applications, necessitating formulation optimization .

- aureus agent, but experimental validation is pending .

- Quinoline Analogues: Broader inhibition of hydroxylases but lack specificity compared to 1,4-DPCA .

生物活性

4-Oxo-1H-1,10-phenanthroline-3-carboxylic acid (commonly referred to as 1,4-DPCA) is a heterocyclic compound notable for its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and features a phenanthroline core with both carboxylic acid and ketone functionalities. This unique combination allows it to engage in various chemical reactions, making it a versatile compound in medicinal chemistry.

Inhibition of Prolyl 4-Hydroxylase

1,4-DPCA functions primarily as a competitive inhibitor of prolyl 4-hydroxylase (PHD). By inhibiting PHDs, it stabilizes hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor crucial for cellular responses to hypoxia. The accumulation of HIF-1α leads to enhanced expression of genes involved in angiogenesis, metabolism, and cell survival under low oxygen conditions.

Anticancer Properties

Research has demonstrated that 1,4-DPCA exhibits anticancer activity , particularly against human breast cancer cells. The stabilization of HIF-1α is linked to enhanced tumor cell survival and proliferation under hypoxic conditions, suggesting that targeting this pathway could be beneficial in cancer therapy.

Antibacterial Activity

Recent studies have explored the antibacterial properties of phenanthroline derivatives, including 4-oxo-2,3-dihydro-1,10-phenanthroline-3-carboxylic acid. These derivatives have shown significant activity against Mycobacterium tuberculosis , including strains resistant to fluoroquinolones. Some compounds displayed potency comparable to that of rifampicin, indicating their potential as new antibiotics for treating resistant infections .

| Compound | Activity against M. tuberculosis | MIC90 (µM) |

|---|---|---|

| 4-Oxo-2,3-dihydro-1,10-phenanthroline-3-carboxylic acid | High | 3.46 |

| Rifampicin | High | 0.46 |

| Ofloxacin | Moderate | 6.92 |

| Amikacin | High | 0.46 |

This table summarizes the minimum inhibitory concentrations (MIC90) of various compounds against M. tuberculosis, highlighting the potential of phenanthroline derivatives in antibiotic development .

Tissue Regeneration

In addition to its anticancer and antibacterial properties, 1,4-DPCA has been investigated for its role in tissue regeneration. Studies indicate that the compound promotes tissue repair mechanisms through HIF-1α stabilization, which is critical in wound healing and recovery from ischemic injuries .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of 4-oxo derivatives has provided insights into how modifications can enhance biological activity. For instance, variations in substituents on the phenanthroline core can significantly alter the compound's efficacy against various pathogens and cancer cells .

Q & A

Q. What are the recommended methods for synthesizing 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid?

A common approach involves refluxing precursors in acetic acid with sodium acetate as a catalyst. For example, similar heterocyclic carboxylic acids are synthesized by refluxing aldehyde derivatives (e.g., 3-formyl-1H-indole-2-carboxylic acid) with thiazolidinone derivatives in acetic acid for 2.5–3 hours, followed by precipitation and recrystallization . While this method is tailored for thiazolidinone analogs, it can be adapted for this compound by substituting appropriate starting materials.

Q. How should researchers handle solubility challenges for this compound?

The compound exhibits limited solubility in polar aprotic solvents (≤3 mg/mL in DMSO, 3 mg/mL in DMF) . For experimental use, pre-warm solvents to 37°C and sonicate for 10–15 minutes to enhance dissolution. If precipitation occurs during assays, consider using co-solvents like ethanol or adjusting pH to stabilize the carboxylate form. Always verify solubility post-dissolution via UV-Vis spectroscopy (λmax at 216, 242, 261, 280, 317, and 332 nm) .

Q. What analytical techniques are critical for assessing purity?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) to detect impurities.

- UV-Vis Spectroscopy : Compare absorbance maxima with reference spectra to confirm structural integrity .

- NMR : Analyze and spectra to verify the absence of residual solvents or byproducts.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity (e.g., collagen synthesis inhibition)?

Discrepancies may arise from assay conditions (e.g., cell type, concentration, or exposure time). To address this:

- Dose-Response Studies : Test a broad concentration range (1–100 µM) in primary fibroblasts vs. immortalized cell lines.

- Mechanistic Validation : Use siRNA knockdown of target pathways (e.g., HIF-1α) to confirm specificity .

- Control for Stability : Monitor compound degradation in cell culture media via LC-MS to ensure bioactivity correlates with intact structure .

Q. What strategies optimize yield in large-scale synthesis?

- Catalyst Screening : Replace sodium acetate with stronger bases (e.g., triethylamine) to accelerate cyclization.

- Solvent Optimization : Test mixed solvents (e.g., acetic acid/ethanol) to improve reaction kinetics and crystallization efficiency .

- Scale-Up Considerations : Use a jacketed reactor for controlled heating/cooling and implement inline FTIR to monitor reaction progress.

Q. How can computational modeling elucidate structure-activity relationships (SAR)?

- Docking Studies : Model the compound into active sites of target enzymes (e.g., prolyl hydroxylases) using software like AutoDock Vina.

- Quantum Mechanical Calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

- MD Simulations : Assess conformational stability in aqueous vs. lipid environments to predict membrane permeability.

Methodological Notes

- Storage and Stability : Store at -20°C in airtight, light-protected vials. Stability exceeds 4 years under these conditions .

- Contradiction Management : Cross-validate conflicting data (e.g., solubility or bioactivity) using orthogonal methods (e.g., isothermal titration calorimetry for binding affinity) .

- Ethical Compliance : Adhere to institutional guidelines for waste disposal, particularly for halogenated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。